molecular formula C17H16N2O3 B2991454 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-47-2

2-ethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2991454
CAS No.: 921774-47-2
M. Wt: 296.326
InChI Key: BJDUHJOMCLXCCS-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolinone core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Scientific Research Applications

2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide has several scientific research applications:

Future Directions

The future directions for “2-ethoxy-N-(2-oxoindolin-5-yl)benzamide” could involve further exploration of its potential therapeutic possibilities. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, with a suitable reagent like phosgene or triphosgene.

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where the indolinone intermediate is treated with ethyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the ethoxylated indolinone with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxindole derivatives with additional oxygen functionalities.

    Reduction: Hydroxyindoline derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxy group and the benzamide moiety enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-15-6-4-3-5-13(15)17(21)18-12-7-8-14-11(9-12)10-16(20)19-14/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDUHJOMCLXCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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